

# Whitepaper: Long-Term Effects of Concomitant Mebeverine and Alcohol Use in Patients

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Mebeverine alcohol

Cat. No.: B1662868

[Get Quote](#)

A Technical Guide for Researchers and Drug Development Professionals

**Disclaimer:** This document is intended for an audience of researchers, scientists, and drug development professionals. The information contained herein is for scientific and informational purposes only and does not constitute medical advice.

## Introduction

Mebeverine is an antispasmodic agent widely prescribed for the symptomatic treatment of irritable bowel syndrome (IBS) and other conditions associated with intestinal spasms. Alcohol is a globally consumed psychoactive substance with complex physiological effects. Given the chronic nature of IBS and the prevalence of alcohol consumption, there is a scientific need to understand the potential long-term consequences of their combined use. This technical guide synthesizes the available pharmacological data for mebeverine and alcohol, extrapolates potential long-term interaction effects, and proposes experimental protocols for their investigation. Due to a lack of direct long-term clinical studies on this specific combination, this paper will focus on the known metabolic pathways and physiological effects of each substance to postulate potential areas of concern and research.

## Pharmacology of Mebeverine and Alcohol

### Mebeverine Metabolism

Mebeverine is rapidly and completely absorbed after oral administration.[\[1\]](#) It is primarily metabolized by esterases, which hydrolyze the ester bond to form veratric acid and **mebeverine alcohol**.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) Mebeverine itself is rarely detectable in the plasma.[\[3\]](#)[\[4\]](#) The main metabolite in plasma is demethylated carboxylic acid (DMAC).[\[1\]](#) Mebeverine's metabolites are almost completely excreted in the urine.[\[1\]](#)

### Alcohol Metabolism

Alcohol (ethanol) is primarily metabolized in the liver. The main pathway involves the enzyme alcohol dehydrogenase (ADH), which converts ethanol to acetaldehyde. Acetaldehyde is then converted to acetate by aldehyde dehydrogenase (ALDH).[\[6\]](#) A secondary pathway, the microsomal ethanol-oxidizing system (MEOS), primarily involving the cytochrome P450 enzyme CYP2E1, also contributes to alcohol metabolism, especially at higher alcohol concentrations.[\[7\]](#)[\[8\]](#)

## Potential Long-Term Interactions

While some sources state that alcohol can be consumed while taking mebeverine, and animal studies have not shown interactions, the long-term effects in humans, particularly with chronic and/or heavy alcohol use, have not been formally studied.[\[1\]](#)[\[9\]](#) Potential interactions can be categorized as pharmacokinetic (affecting the metabolism of the drug or alcohol) and pharmacodynamic (affecting the physiological effects).

### Pharmacokinetic Interactions

Chronic heavy alcohol consumption is known to induce CYP2E1 activity.[\[7\]](#)[\[10\]](#) While the primary metabolism of mebeverine is not via CYP enzymes, some of its secondary metabolites may be. An induction of hepatic enzymes could theoretically alter the metabolic profile of mebeverine's derivatives over the long term, though this is speculative.

### Pharmacodynamic Interactions

Both alcohol and mebeverine can have effects on the central nervous system (CNS). Mebeverine has been associated with CNS excitability in overdose cases, with symptoms like tremor and convulsions.[\[1\]](#) Alcohol is a known CNS depressant.[\[11\]](#) While their primary CNS effects differ, long-term concurrent use could potentially lead to unforeseen neurological

adaptations. However, at therapeutic doses, mebeverine's effects on the ability to drive or use machinery are not considered significant.[\[1\]](#)

## Data on Mebeverine Metabolism

The following table summarizes the key metabolites of mebeverine and their reported concentrations from a fatal overdose case, which provides some insight into the levels of these metabolites. It is important to note that these are not from a controlled study of combined use with alcohol.

| Metabolite         | Concentration (mg/L) in a Fatal Overdose Case <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
|--------------------|-----------------------------------------------------------------------------------------------------------|
| Mebeverine         | 1.2                                                                                                       |
| Mebeverine-alcohol | 74                                                                                                        |
| Veratric acid      | 127                                                                                                       |

## Proposed Experimental Protocols

To rigorously assess the long-term effects of combining mebeverine and alcohol, a series of preclinical and clinical studies would be necessary.

### 1. Preclinical Long-Term Toxicity Study in a Rodent Model

- Objective: To evaluate the long-term toxicological effects of co-administering mebeverine and alcohol in rats.
- Methodology:
  - Animals: Sprague-Dawley rats, both male and female.
  - Groups (n=20 per group):
    - Control (vehicle only)
    - Mebeverine (therapeutic equivalent dose)

- Alcohol (moderate daily dose, e.g., 2g/kg)
- Mebeverine + Alcohol
  - Duration: 6 months.
  - Parameters to be Measured:
    - Weekly clinical observations and body weight.
    - Monthly blood draws for liver function tests (ALT, AST, ALP, bilirubin), renal function tests (creatinine, BUN), and complete blood count.
    - At 3 and 6 months, a subset of animals from each group will be euthanized for histopathological examination of the liver, kidneys, stomach, intestines, and brain.
    - Pharmacokinetic analysis of mebeverine metabolites and alcohol at multiple time points.

## 2. Human Clinical Study (Observational)

- Objective: To observe the incidence of adverse effects in patients taking mebeverine who also consume alcohol.
- Methodology:
  - Study Population: Patients with IBS prescribed mebeverine.
  - Data Collection:
    - Baseline questionnaire to assess alcohol consumption habits (quantity and frequency).
    - Patients to keep a diary of their alcohol intake and any adverse symptoms.
    - Regular follow-up appointments (e.g., every 3 months for 1 year) to include standardized questionnaires on side effects and blood tests for liver function.
  - Analysis: Stratify patients into groups based on alcohol consumption (none, low, moderate, high) and compare the incidence and severity of reported adverse effects and changes in liver function markers.

## Visualizations

Below are diagrams illustrating the metabolic pathways and a proposed experimental workflow.



[Click to download full resolution via product page](#)

Caption: Metabolic pathway of Mebeverine.



[Click to download full resolution via product page](#)

Caption: Metabolic pathways of alcohol (ethanol).



[Click to download full resolution via product page](#)

Caption: Proposed workflow for a preclinical study.

## Conclusion

There is a clear gap in the scientific literature regarding the long-term effects of concomitant mebeverine and alcohol use. Based on their individual metabolic pathways, significant pharmacokinetic interactions are not expected, especially with moderate alcohol consumption.

However, the potential for altered hepatic enzyme activity with chronic heavy alcohol use and subtle pharmacodynamic interactions cannot be ruled out without dedicated study. The proposed experimental protocols provide a framework for future research to definitively assess the safety profile of this common drug-substance combination in a real-world context. Until such data is available, healthcare professionals should advise patients on the general risks of consuming alcohol while on medication and consider individual patient factors, such as their level of alcohol consumption and liver health.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. assets.hpra.ie [assets.hpra.ie]
- 2. researchgate.net [researchgate.net]
- 3. Investigative implications of the instability and metabolism of mebeverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Drug-Alcohol Interactions: A Review of Three Therapeutic Classes [uspharmacist.com]
- 7. Alcohol and Medication Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. baycrest.echoontario.ca [baycrest.echoontario.ca]
- 9. Common questions about mebeverine - NHS [nhs.uk]
- 10. Drug safety in older patients with alcohol use disorder: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Medicines and alcohol | healthdirect [healthdirect.gov.au]
- To cite this document: BenchChem. [Whitepaper: Long-Term Effects of Concomitant Mebeverine and Alcohol Use in Patients]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1662868#long-term-effects-of-combining-mebeverine-and-alcohol-in-patients>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)